3-[(4-Fluorophenyl)methylidene]azetidine
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVSRQDWFPVKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons (HWE) Reaction Route
A prominent and efficient approach to prepare 3-substituted azetidines involves the Horner–Wadsworth–Emmons reaction, which forms substituted alkenes from ketones or aldehydes and phosphonate esters.
-
- Starting from azetidin-3-one (azetidin-3-one is a key precursor), the HWE reaction is performed with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
- This reaction yields N-Boc-azetidin-3-ylidene acetate, a 2,3-unsaturated ester intermediate.
- Subsequent aza-Michael addition with various amines or heterocycles introduces functional groups at the 3-position of the azetidine ring.
- Purification can be achieved via flash column chromatography or vacuum distillation techniques.
-
- The HWE reaction is reliable and widely used for synthesizing substituted alkene derivatives.
- The method allows for the incorporation of the 4-fluorophenylmethylidene group through appropriate phosphonate esters or aldehyde/ketone precursors.
- Yields reported for similar azetidine derivatives are moderate to good (e.g., 60–73% depending on the amine used).
- Structural confirmation is typically done by multinuclear NMR (1H, 13C, 15N, 19F) and high-resolution mass spectrometry (HRMS).
Lewis Acid-Catalyzed Ketone Protection and Subsequent Cyclization
Another approach involves multi-step synthesis using ketone protection and cyclization steps catalyzed by Lewis acids:
-
- Preparation of intermediates such as 4-[[(4-fluorophenyl)imino]methyl]-phenol derivatives via reaction with benzyl halides under alkaline conditions.
- Protection of ketone groups using propanedithiol in the presence of Lewis acids (e.g., tosic acid or TiCl4).
- Double-bond addition reactions between protected intermediates under strong base catalysis.
- Cyclization reactions to form the azetidine ring, often under catalysis, yielding four-membered ring intermediates.
- Final deprotection steps under acidic conditions to obtain the target azetidine compound.
-
- This method is more complex but allows for high control over functional group transformations and stereochemistry.
- Reported yields for intermediate steps range from 60% to 93%, indicating good efficiency.
- The process is applicable for preparing intermediates related to pharmaceutical compounds like ezetimibe, which shares structural motifs with 3-[(4-fluorophenyl)methylidene]azetidine.
-
- A Chinese patent (CN104003921A) details this multi-step preparation involving benzyl protection, ketone protection, double-bond addition, cyclization, and deprotection steps to yield fluorophenyl-substituted azetidine intermediates.
- Another patent (CN1931838A) describes a similar synthetic route with detailed reaction conditions, including the use of triethylamine, methylene dichloride, and TiCl4 for cyclization and functionalization steps.
La(OTf)3-Catalyzed Intramolecular Aminolysis of Epoxy Amines
A novel catalytic method for azetidine synthesis involves lanthanum triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines:
-
- Starting from cis-3,4-epoxy amines, the reaction is catalyzed by La(OTf)3 (5 mol%) in dichloromethane under reflux.
- The catalyst promotes regioselective ring closure via C3-selective intramolecular epoxide aminolysis, forming the azetidine ring.
- After reaction completion, standard aqueous workup and column chromatography purification yield the azetidine product.
-
- This method offers regioselective and efficient access to azetidine derivatives.
- It is mild and uses catalytic amounts of lanthanide triflate.
- The reaction is scalable and can be adapted for various substituted epoxy amines, potentially including fluorophenyl-substituted substrates.
Photochemical Synthesis via Photocatalysis
Photochemical methods for azetidine synthesis have been explored, especially for medicinal chemistry applications:
-
- Photochemical modification of azetidine-2-carboxylic acids using photocatalysts such as 4CzIPN under UV light (365 nm).
- Reactions are carried out in solvents like dimethylformamide (DMF) with bases such as LiOH.
- The process can be performed in batch or continuous flow setups for scalability.
- The method allows introduction of alkyl or aryl substituents on the azetidine ring.
-
- Photocatalytic methods provide mild conditions and can be highly selective.
- Flow chemistry adaptation enables multigram scale synthesis.
- Yields vary depending on substrates and conditions but can reach up to 66% isolated yield in batch and 61% in flow.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The HWE reaction route is widely accepted for synthesizing 3-substituted azetidines with alkene linkages, including fluorophenylmethylidene groups, due to its reliability and moderate to good yields.
Multi-step Lewis acid catalysis routes offer versatility for complex intermediates and have been applied in industrially relevant syntheses such as ezetimibe intermediates, which share structural features with the target compound.
The La(OTf)3-catalyzed intramolecular aminolysis represents a modern catalytic methodology that can be adapted for regioselective azetidine formation, potentially applicable to fluorophenyl-substituted substrates.
Photochemical methods, especially those using organic photocatalysts in flow reactors, provide an innovative and scalable approach to azetidine derivatives, though specific application to 3-[(4-fluorophenyl)methylidene]azetidine requires substrate adaptation.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)methylidene]azetidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the azetidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3-[(4-Fluorophenyl)methylidene]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylidene]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares 3-[(4-Fluorophenyl)methylidene]azetidine to structurally related azetidine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 73h) lower melting points compared to electron-neutral substituents (e.g., bis-F in 73m) due to reduced crystal lattice stability .
- Salt Forms : Hydrochloride salts (e.g., 30n) generally exhibit higher solubility in polar solvents compared to oxalate salts (e.g., 73h) .
- Spectral Trends : Fluorine substituents induce characteristic splitting patterns in ¹H NMR (e.g., δ 7.48 dd for 4-F-phenyl in 73m) .
Biological Activity
3-[(4-Fluorophenyl)methylidene]azetidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure
The compound features a unique azetidine ring substituted with a 4-fluorophenyl group, which may enhance its interaction with biological targets due to the electron-withdrawing nature of the fluorine atom.
Biological Activity Overview
Research has indicated that 3-[(4-Fluorophenyl)methylidene]azetidine possesses notable antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that azetidine derivatives exhibit varying degrees of antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). The presence of halogen substituents, such as fluorine, often correlates with increased potency against bacterial strains .
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It is hypothesized that the azetidine framework can interact with specific enzymes involved in cancer pathways, potentially leading to cytotoxic effects on tumor cells .
Synthesis and Structure-Activity Relationships
The synthesis of 3-[(4-Fluorophenyl)methylidene]azetidine can be achieved through various methodologies, including the aza-Michael addition reaction, which has been documented in literature . The following table summarizes some key synthetic routes and yields:
| Synthetic Route | Yield (%) | Reference |
|---|---|---|
| Aza-Michael addition with 4-fluorobenzaldehyde | 64% | |
| Reaction with azetidine precursors | 75% | |
| Coupling with heterocyclic amines | 53%-83% |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro testing against Mtb revealed that compounds similar to 3-[(4-Fluorophenyl)methylidene]azetidine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid. This suggests potential for development as an anti-tubercular agent .
- Anticancer Mechanism : Molecular docking studies have indicated that azetidine derivatives can bind effectively to targets involved in cancer cell signaling pathways. For instance, compounds have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer proliferation .
- Fluorine Substitution Impact : The incorporation of fluorine in the phenyl ring has been linked to enhanced lipophilicity and improved binding interactions with target proteins, which may lead to increased biological activity compared to non-fluorinated analogs .
Q & A
Q. What green chemistry principles apply to scaling up its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
